molecular formula C12H14N4O3S B213608 1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide

1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide

Cat. No.: B213608
M. Wt: 294.33 g/mol
InChI Key: CYFCZLKERFKVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the phenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring or phenyl group.

Scientific Research Applications

1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. The compound acts as an antagonist to AHR, inhibiting its activation and subsequent transcriptional activity . This inhibition can modulate various biological pathways, including those involved in inflammation and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methylsulfamoyl and carboxamide groups. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

IUPAC Name

1-methyl-N-[4-(methylsulfamoyl)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C12H14N4O3S/c1-13-20(18,19)11-5-3-10(4-6-11)15-12(17)9-7-14-16(2)8-9/h3-8,13H,1-2H3,(H,15,17)

InChI Key

CYFCZLKERFKVCD-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C

Origin of Product

United States

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